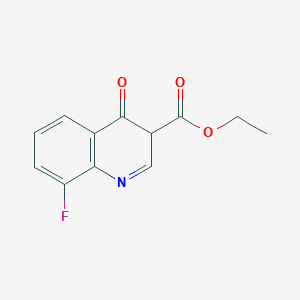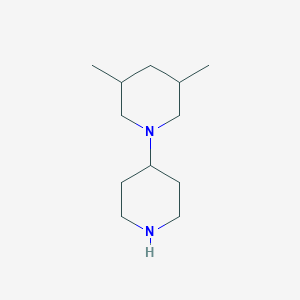
3,5-Dimethyl-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1,4’-bipiperidine is a chemical compound with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol It consists of two piperidine rings connected by a single bond, with methyl groups attached to the 3 and 5 positions of one of the piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1,4’-bipiperidine can be achieved through several methods. One common approach involves the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using a nickel catalyst (NiBr2(PPh3)2), tetraethylammonium iodide (Et4NI), and zinc powder . This method provides a high yield of the desired product.
Industrial Production Methods
Industrial production of 3,5-Dimethyl-1,4’-bipiperidine typically involves large-scale synthesis using similar catalytic processes. The use of metal complexes under both homogeneous and heterogeneous conditions is common, with a focus on optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3,5-Dimethyl-1,4’-bipiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1,4’-bipiperidine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a substrate for enzymatic reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A related compound with two pyridine rings connected by a single bond, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in coordination chemistry and materials science.
Uniqueness
3,5-Dimethyl-1,4’-bipiperidine is unique due to the presence of methyl groups at the 3 and 5 positions, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
3,5-dimethyl-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C12H24N2/c1-10-7-11(2)9-14(8-10)12-3-5-13-6-4-12/h10-13H,3-9H2,1-2H3 |
InChI Key |
SVXLDJZOZAEIHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2CCNCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-oxo-5-phenyl-6-propan-2-yl-2,3,3a,4-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12359372.png)
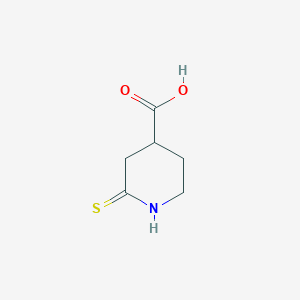
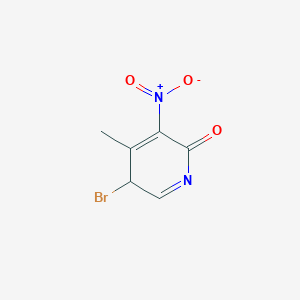
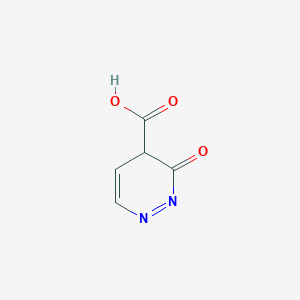
phosphinyl]acetyl]-, sodium salt, (4S)-](/img/structure/B12359381.png)

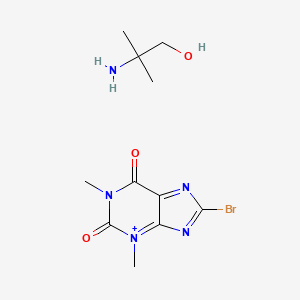
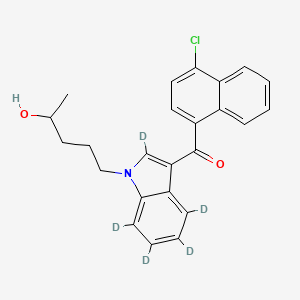
![3a,6a-Dihydro-[1,3]dithiolo[4,5-d][1,3]dithiole-2,5-dione](/img/structure/B12359422.png)
![Palladium, dichloro[1,2-ethanediylbis[diphenylphosphine-kP]]-,(SP-4-2)-](/img/structure/B12359425.png)
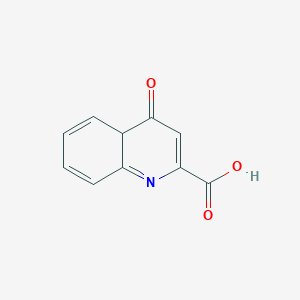
![7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12359431.png)
![[1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester](/img/structure/B12359432.png)
